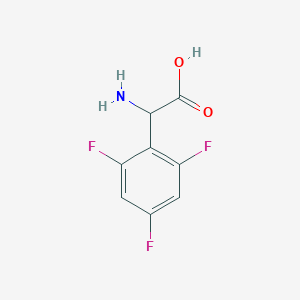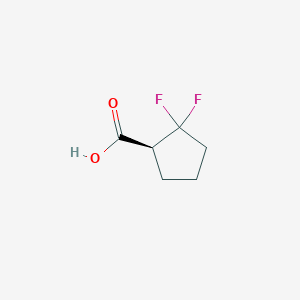
(1S)-2,2-Difluorocyclopentane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2,2-Difluorocyclopentane-1-carboxylicacid is a fluorinated organic compound characterized by a cyclopentane ring substituted with two fluorine atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-Difluorocyclopentane-1-carboxylicacid typically involves the fluorination of cyclopentane derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction proceeds under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems to handle the reactive fluorine species safely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of difluorinated cyclopentanones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions are possible, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed:
Oxidation: Difluorinated cyclopentanones
Reduction: Difluorinated cyclopentanol
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
(1S)-2,2-Difluorocyclopentane-1-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can mimic hydrogen atoms while imparting unique properties to the molecule.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in areas where fluorinated compounds are known to enhance metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings, where fluorinated compounds provide enhanced chemical resistance and durability.
Mechanism of Action
The mechanism of action of (1S)-2,2-Difluorocyclopentane-1-carboxylicacid in biological systems involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and selectivity for target proteins or enzymes. This can lead to modulation of biological pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
2,2-Difluorocyclopentane-1-carboxylicacid: Lacks the stereochemistry of the (1S) isomer.
2-Fluorocyclopentane-1-carboxylicacid: Contains only one fluorine atom, resulting in different chemical and physical properties.
Cyclopentane-1-carboxylicacid: Non-fluorinated analog, used as a reference compound to study the effects of fluorination.
Uniqueness: (1S)-2,2-Difluorocyclopentane-1-carboxylicacid is unique due to its specific stereochemistry and the presence of two fluorine atoms, which impart distinct electronic and steric effects. These properties can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H8F2O2 |
|---|---|
Molecular Weight |
150.12 g/mol |
IUPAC Name |
(1S)-2,2-difluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)3-1-2-4(6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m0/s1 |
InChI Key |
XSLQMFZQUKYHKR-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](C(C1)(F)F)C(=O)O |
Canonical SMILES |
C1CC(C(C1)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


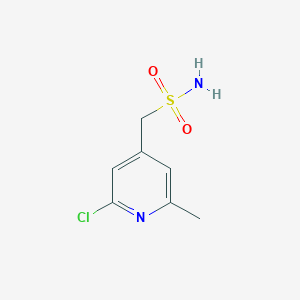
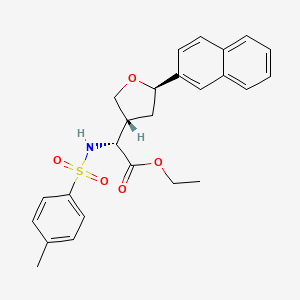
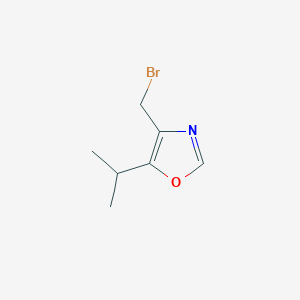

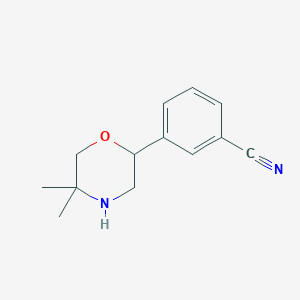
![2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13058515.png)
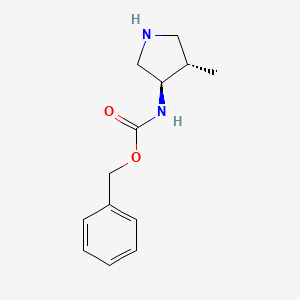

![N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058536.png)
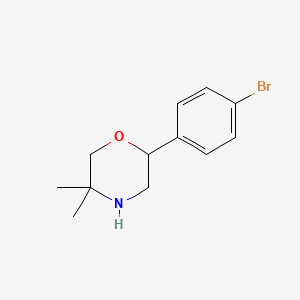
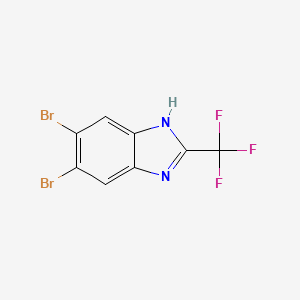

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B13058556.png)
